(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 3rd position, and a pivalamide group attached to the benzo[d]thiazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Ethylation: The ethyl group is introduced at the 3rd position through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of Pivalamide: The final step involves the reaction of the intermediate compound with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antiviral activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation, apoptosis, and signal transduction pathways.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of various benzo[d]thiazole derivatives.
3-ethylbenzo[d]thiazol-3-ium bromide: A related compound with similar structural features but different functional groups.
2-hydrazinobenzothiazole derivatives: Compounds with hydrazine groups that exhibit different chemical and biological properties.
Uniqueness
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is unique due to its combination of bromine, ethyl, and pivalamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of a bromine substituent and a thiazole ring, contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H18BrN3OS with a molecular weight of approximately 418.33 g/mol. The structural characteristics are as follows:
- Thiazole Ring : Provides a heterocyclic framework that is often associated with various pharmacological activities.
- Bromine Atom : Enhances the compound's reactivity and potential for halogen bonding, which can improve binding affinities to biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and an appropriate aldehyde.
- Bromination : The benzothiazole core undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS).
- Ethylation : An ethyl group is introduced at the 3-position via alkylation reactions.
- Formation of the Ylidene Group : This is accomplished by reacting the brominated and ethylated intermediate with pivaloyl chloride under basic conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that modifications in the thiazole structure can significantly influence binding characteristics to cancer-related targets, enhancing its efficacy as a therapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
Research Findings and Case Studies
Study | Findings |
---|---|
Antimicrobial Evaluation | Showed effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 50 µg/mL. |
Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF7) with IC50 values around 15 µM after 48 hours of treatment. |
Anti-inflammatory Mechanism | Reduced TNF-alpha levels in macrophage cultures by approximately 40% at concentrations of 10 µM. |
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication in cancer cells.
- Enzyme Inhibition : It could inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYRIDWLPYXLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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